5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide, commonly known as "DEAPS," is a chemical compound that has been widely studied in scientific research. DEAPS is a sulfonamide-based compound that has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Wirkmechanismus
The mechanism of action of DEAPS is not fully understood, but it is thought to involve the modulation of ion channel activity and the inhibition of enzyme activity. DEAPS has been shown to bind to the S4-S5 linker of voltage-gated potassium channels, which may alter channel gating kinetics. Additionally, DEAPS has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme.
Biochemical and Physiological Effects:
DEAPS has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and enzyme activity, DEAPS has been shown to inhibit the proliferation of cancer cells and to induce cell death in certain cancer cell lines. DEAPS has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DEAPS has several advantages as a tool for scientific research. It is a relatively small molecule that can be easily synthesized in the laboratory. Additionally, DEAPS has been shown to have a high degree of selectivity for its target ion channels and enzymes, which makes it a valuable tool for studying these proteins. However, DEAPS does have some limitations. Its low yield in the synthesis process can make it expensive to produce in large quantities. Additionally, DEAPS has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DEAPS. One area of interest is the development of more efficient synthesis methods for DEAPS, which could increase its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of DEAPS and its effects on ion channels, enzymes, and other biological processes. Finally, the potential therapeutic applications of DEAPS, particularly in the treatment of cancer and inflammation, warrant further investigation.
Synthesemethoden
The synthesis of DEAPS involves a multi-step process that begins with the reaction of 3-chloro-6-(diethylamino)pyridazine with N-ethyl-2-methylbenzenesulfonamide. This reaction yields a mixture of the desired product and its regioisomer. The mixture is then separated using column chromatography to obtain pure DEAPS. The yield of this process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
DEAPS has been used in a variety of scientific research applications, including the study of ion channels, cell signaling pathways, and enzyme activity. DEAPS has been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and transient receptor potential channels. Additionally, DEAPS has been used to investigate the role of protein kinase C in cell signaling pathways. DEAPS has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Eigenschaften
IUPAC Name |
5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-18-24(22,23)16-12-14(9-8-13(16)4)15-10-11-17(20-19-15)21(6-2)7-3/h8-12,18H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYUZRVYZPOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)N(CC)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-(diethylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.